molecular formula C8H4Cl2F2O2 B1410496 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde CAS No. 1806275-06-8

2,3-Dichloro-4-(difluoromethoxy)benzaldehyde

Cat. No.: B1410496
CAS No.: 1806275-06-8
M. Wt: 241.02 g/mol
InChI Key: OYVZZKQCDTUDDL-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(difluoromethoxy)benzaldehyde is a chemical compound belonging to the class of benzaldehydes. It is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzene ring, along with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of 4-(difluoromethoxy)benzaldehyde, followed by further chlorination to achieve the desired substitution pattern . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(difluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: 2,3-Dichloro-4-(difluoromethoxy)benzoic acid.

    Reduction: 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-4-(difluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biochemical pathways.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(difluoromethoxy)benzaldehyde
  • 4-(Difluoromethoxy)benzaldehyde
  • 2,4-Dichlorobenzaldehyde

Uniqueness

2,3-Dichloro-4-(difluoromethoxy)benzaldehyde is unique due to the specific positioning of the chlorine and difluoromethoxy groups, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can result in different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,3-dichloro-4-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-6-4(3-13)1-2-5(7(6)10)14-8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVZZKQCDTUDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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